The compound is cataloged under the CAS number 1396872-93-7 and has been referenced in various chemical databases, including PubChem, where it is characterized by its unique structure and potential applications in scientific research. Its IUPAC name is N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide, indicating the presence of a chlorophenyl group and a furan moiety, which contribute to its chemical properties and biological activities.
The synthesis of N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity.
The molecular formula for N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is C18H21ClN2O2S. The compound features several distinct structural components:
The InChI representation for this compound is InChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22).
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide can undergo various chemical reactions:
The specific products formed depend on the conditions employed during these reactions.
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and potential applications.
N-(2-chlorophenyl)-4-(((furan-2-yilmethyl)thio)methyl)piperidine-1-carboxamide holds promise in various scientific applications:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5